O,O-Diethyl

Description

Significance in Contemporary Chemical Research

O,O-diethyl compounds are significant in contemporary chemical research primarily as versatile intermediates and building blocks for the synthesis of more complex molecules. Their utility spans from the creation of specialized ligands for metal complexes to the development of novel organic compounds with potential applications in materials science and agrochemistry. acs.orgderpharmachemica.com The incorporation of phosphoryl (P=O) groups, often via this compound phosphate (B84403) moieties, into indole (B1671886) frameworks, for example, is a strategy to enhance the thermal stability and pharmacological potential of the parent molecules. acs.org

Research has demonstrated the synthesis of various O,O-dialkyl and O,O-diaryl-dithiophosphates of metals like Ni, Co, Cr, and Cu. researchgate.net These metal-containing dithiophosphates are investigated for their utility as additives, polymer stabilizers, and components in catalytic systems. researchgate.net Furthermore, this compound derivatives are central to the synthesis of compounds like 3-(phosphoryl)methylindoles, which are of interest for their potential bioactivities. acs.org The development of straightforward, catalyst-free methods for creating these molecules highlights the ongoing effort to refine synthetic pathways involving this compound precursors like diethyl phosphonate (B1237965). acs.org

The reactivity of the this compound moiety is also a subject of current study. For instance, research into the reactions of this compound 2,4-dinitrophenyl phosphate and its thionophosphate analogue with various thiols provides insight into reaction mechanisms and selectivity, which is fundamental knowledge for designing new synthetic transformations. rsc.org

Scope of Investigation in Organophosphorus Chemistry

Within the specialized field of organophosphorus chemistry, this compound compounds represent a major and diverse class of molecules. researchgate.net These compounds are defined as organic substances containing a phosphorus atom, typically with a phosphoryl (P=O) or thiophosphoryl (P=S) bond, and are derivatives of phosphoric, phosphonic, or phosphinic acids. scielo.br The scope of investigation includes their synthesis, structure, reactivity, and application as intermediates.

The synthesis of various this compound organophosphorus compounds is a key area of research. Methods have been developed for preparing this compound chlorothiophosphate from phosphorus pentasulfide and ethanol (B145695), followed by chlorination. google.com This compound serves as a crucial intermediate for other organophosphorus products. google.com Similarly, this compound dithiophosphoric acid can be synthesized with high yield and purity from the reaction of ammonium-O,O-diethyldithiophosphate with phosphoric acid. prepchem.com

The structural and spectroscopic characterization of these compounds is another important aspect of their investigation. Techniques such as ¹H, ¹³C, ³¹P, and ¹²⁵Te NMR, alongside infrared and Raman spectroscopy, are used to elucidate the structures of newly synthesized derivatives, such as O,O-alkylene dithiophosphate (B1263838) derivatives of halodimethyltellurium(IV). acs.org These studies provide critical information on bond angles, intramolecular distances, and the coordination behavior of the dithiophosphate ligands. cdnsciencepub.com

The reactivity of this compound compounds is also extensively studied. For example, the reaction of O,O-diethylchlorophosphate with substituted chalcone (B49325) thiosemicarbazones and dithiocarbazates leads to the formation of novel organophosphorus derivatives. researchgate.net Investigations into the chemical properties of compounds like this compound O-p-nitrophenyl thiophosphate and this compound O-p-nitrophenyl phosphate contribute to a deeper understanding of their behavior and potential applications. acs.org

Historical Context of this compound Derivatives in Scientific Inquiry

The scientific inquiry into this compound derivatives is deeply rooted in the early history of organophosphorus chemistry. The synthesis of the first organophosphorus compounds dates back almost two centuries. nih.gov One of the earliest related syntheses is attributed to the Swiss chemist Franz Anton Voegeli, who in 1848 produced triethyl phosphate (TEP) and what was termed diethyl phosphovinic acid. ingentaconnect.commdpi.com This followed earlier work by Jean Louis Lassaigne in 1820, who demonstrated the existence of phosphovinic acid. ingentaconnect.com

The synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Moschnin and de Clermont in the laboratory of Wurtz marked the creation of the first organophosphorus compound identified as a cholinesterase inhibitor. mdpi.com These early discoveries laid the groundwork for future research.

In the 1930s, the field advanced significantly with the work of Willy Lange and his graduate student Gerda von Krueger, who synthesized dimethyl- and diethyl phosphofluoridate and noted their physiological effects. nih.gov Around the same time, Gerhard Schrader at IG Farben developed methods for synthesizing highly toxic organophosphorus compounds, including Tabun, which marked the beginning of their investigation as potential chemical warfare agents. mdpi.com Schrader is also credited with synthesizing thousands of organophosphorus compounds and developing a new method to synthesize TEPP, which was commercialized as the first organophosphate insecticide. nih.gov The use of organophosphorus compounds, including this compound derivatives, as insecticides grew substantially, peaking in the 1970s. nih.gov This extensive use led to further research, including the study of their metabolites like this compound phosphate (DEP) and this compound thiophosphate (DETP). researchgate.netnih.govnih.gov

Research Data on this compound Compounds

The following tables present selected data from academic research on the synthesis and properties of various this compound compounds.

Table 1: Synthesis of this compound Dithiophosphoric Acid This table details the reactants and outcomes of a specific synthesis method.

| Reactant A | Mass of Reactant A | Reactant B | Mass of Reactant B | Product | Mass of Product | Yield | Purity |

| Ammonium-O,O-diethyldithiophosphate | 203 g | 75% Phosphoric acid | 485 g | Dithiophosphoric acid-O,O-diethylester | 182.9 g | 98.2% | 99.9% |

| Data sourced from PrepChem.com. prepchem.com |

Table 2: Synthesis of an O,O-Alkylene Dithiophosphate Germanium Derivative This table shows the reactants, product, and physical properties of a synthesized organogermanium compound.

| Reactants | Product | Appearance | Melting Point (°C) | Yield |

| Salt of O,O-alkylene dithiophosphoric acid and Dichlorodimethylgermane | Me₂Ge[S₂POCMe₂CMe₂O]₂ | Colorless crystals | 144-145 | 82% |

| Data sourced from the Canadian Journal of Chemistry. cdnsciencepub.com |

Table 3: Fungicidal Activity of O,O-Diethylthiophosphate Derivative This table presents the efficacy of a synthesized compound against a specific fungal pathogen.

| Compound | Target Fungus | Concentration (ppm) | Activity (%) |

| O,O-diethylthiophosphate derivative of 1,4-phthalazine-bis(2-hydroxyacetophenone) hydrazone | Curvularia pallescens | 1000 | 70.2 |

| Data sourced from Der Pharma Chemica. derpharmachemica.com |

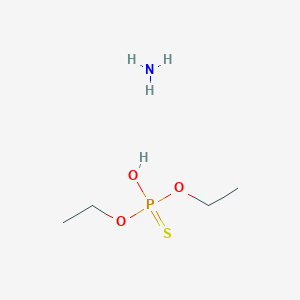

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;diethoxy-hydroxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGKZCJDWXXWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(O)OCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560421 | |

| Record name | O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5871-16-9 | |

| Record name | O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O,o Diethyl Compounds and Derivatives

Established Synthetic Pathways

Established synthetic methods provide the foundation for the synthesis of O,O-diethyl organophosphorus compounds. Key among these are the Michaelis-Arbuzov reaction, nucleophilic substitutions, and condensation reactions, each offering a distinct pathway to valuable this compound-containing molecules.

Michaelis-Arbuzov Reactions for this compound Phosphonates

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond. nih.govsemanticscholar.org This reaction typically involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide to yield a dialkyl phosphonate (B1237965). nih.govnih.gov The mechanism commences with the SN2 attack of the nucleophilic phosphorus atom in the phosphite on the electrophilic alkyl halide, which forms a phosphonium (B103445) salt as an intermediate. nih.gov In a subsequent step, the displaced halide anion attacks one of the ethyl groups on the phosphonium intermediate, also via an SN2 mechanism, to yield the final this compound phosphonate and an ethyl halide byproduct. nih.gov

While the classic reaction often requires elevated temperatures, typically between 120°C and 160°C, to proceed effectively, modern variations have been developed. nih.govresearchgate.net For instance, a photoredox-catalyzed, radical-based alternative allows the reaction to occur at room temperature, accommodating a wider range of functional groups. researchgate.net Research has demonstrated high yields for the synthesis of various this compound phosphonates under different conditions. nih.gov

Table 1: Synthesis of this compound Phosphonates via Michaelis-Arbuzov Reaction This interactive table summarizes reaction conditions and yields for the synthesis of selected this compound phosphonates.

| Product | Reactants | Method | Yield | Reference |

|---|---|---|---|---|

| Diethyl methylphosphonate (B1257008) | Triethyl phosphite, Methyl halide | Continuous Flow | Up to 99% | nih.gov |

| Diethyl allylphosphonate | Triethyl phosphite, Allyl bromide | Conventional Heating | Not specified | |

| Diethyl bromoethylphosphonate | Triethyl phosphite, 1,2-dibromoethane | Conventional Heating | Not specified | |

| Various Alkylphosphonates | Triethyl phosphite, Alkyl halides | Classical (Thermal) | Varies | nih.gov |

| Various Alkylphosphonates | Benzhydryl o-phenylene phosphite, Alkyl halides, Ethanol (B145695) | Photoredox Catalysis | Satisfactory | researchgate.net |

Nucleophilic Substitution Reactions in this compound Thiophosphate Synthesis

The synthesis of this compound thiophosphates and their derivatives frequently employs nucleophilic substitution pathways. A common strategy involves the reaction of an this compound thiophosphate salt, which acts as an ambident nucleophile, with various electrophiles. The choice of the electrophile dictates the site of attack (sulfur vs. oxygen). For example, the reaction of ammonium (B1175870) this compound thiophosphate with soft electrophiles like benzyl (B1604629) halides results in exclusive S-alkylation. Conversely, using a hard electrophile such as benzoyl chloride leads to the O-acylation product.

Modern advancements have introduced efficient one-pot methods. One such approach involves the reaction of diethyl phosphite with alkyl halides in the presence of a triethylamine/sulfur/alumina mixture under solvent-free microwave irradiation, which generates the triethylammonium (B8662869) this compound thiophosphate in situ for subsequent reaction. Another similar microwave-assisted, solvent-free method uses ammonium acetate (B1210297) with sulfur and acidic alumina. These methods provide high yields of S-alkylated phosphorothioates.

Table 2: Nucleophilic Substitution Outcomes in this compound Thiophosphate Synthesis This interactive table details the reaction of this compound thiophosphate nucleophiles with various electrophiles.

| Nucleophile Precursor(s) | Electrophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl phosphite, NH₄OAc, S, Alumina | Alkyl halides | Microwave, Solvent-free | S-Alkylation | 75-90% | |

| Ammonium this compound thiophosphate | Benzyl halides | Various solvents | S-Alkylation | Only S-alkylation observed | |

| Ammonium this compound thiophosphate | Benzoyl chloride | Acetonitrile | O-Acylation (major product: benzamide) | Not specified | |

| Triethylammonium this compound thiophosphate | Benzoyl chloride | Not specified | O-Acylation | Not specified |

Condensation Reactions for this compound Phosphorochloridothioate Derivatives

This compound phosphorochloridothioate is a key intermediate used in condensation reactions to produce a variety of organophosphorus derivatives. This reagent can be synthesized through a two-step process where phosphorus pentasulfide is first reacted with ethanol to form this compound dithiophosphoric acid, which is subsequently chlorinated to yield the desired product.

The resulting this compound phosphorochloridothioate readily undergoes condensation with nucleophiles. For instance, its reaction with substituted hydrazones in a 2:1 molar ratio, typically carried out in ethanol with pyridine (B92270) as a base and refluxed for 10-18 hours, leads to the formation of complex organophosphorus derivatives. These reactions demonstrate the utility of the P-Cl bond in this compound phosphorochloridothioate for constructing larger, more functionalized molecules.

Advanced Derivatization Strategies

Building upon established methods, advanced derivatization strategies enable the synthesis of this compound compounds with tailored properties for specific, high-performance applications.

Phosphorylation of Sulfoximines with this compound Halophosphates

A specialized derivatization strategy involves the phosphorylation of sulfoximines using this compound halophosphates. This reaction creates a direct bond between the nitrogen of the sulfoximine (B86345) and the phosphorus atom. Specifically, sulfoximines can be reacted with this compound phosphorochloridate or this compound phosphorothiochloridate to synthesize the corresponding N-phosphorylated or N-phosphorothionated sulfoximine derivatives. nih.gov The reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride that is formed. nih.gov This method has been successfully used to prepare compounds like diethylphosphoropropylsulfoximine and diethylphosphorobutylsulfoximine. nih.gov

Table 3: Synthesis of N-Phosphorylated Sulfoximines This interactive table shows the reactants used to synthesize N-phosphorylated sulfoximines.

| Sulfoximine Reactant | This compound Halophosphate Reactant | Product | Reference |

|---|---|---|---|

| Dipropylsulfoximine | This compound phosphorochloridate | Diethylphosphoropropylsulfoximine (DPSNHPO) | nih.gov |

| Dibutylsulfoximine | This compound phosphorochloridate | Diethylphosphorobutylsulfoximine (DBSNHPO) | nih.gov |

| Dipropylsulfoximine | This compound phosphorothiochloridate | Diethylphosphorothiopropylsulfoximine (DPSNHPS) | nih.gov |

| Dibutylsulfoximine | This compound phosphorothiochloridate | Diethylphosphorothiobutylsulfoximine (DBSNHPS) | nih.gov |

Functionalization for Specific Applications (e.g., Flame Retardants)

This compound compounds are frequently functionalized to create effective flame retardants. These can be either additive types, which are blended with a polymer, or reactive types, which are copolymerized into the polymer matrix for greater permanence.

A common strategy involves the Michaelis-Arbuzov reaction to produce reactive monomers. For example, diethyl allylphosphonate, prepared from triethyl phosphite and an allyl halide, is a reactive flame retardant that can be incorporated into polymers like unsaturated resins. Another example is this compound acrylamide (B121943) phosphonate, synthesized from diethyl chlorophosphate and acrylamide, which acts as an intumescent flame retardant containing both phosphorus and nitrogen. The incorporation of these this compound phosphonate moieties into polymer structures has been shown to improve their fire resistance, as measured by tests such as the Limiting Oxygen Index (LOI). For instance, blending acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) with a copolymer containing diethyl allylphosphonate increased the LOI from 17.8% for neat ABS to 20.8%.

Table 4: Examples of this compound Compounds Synthesized for Flame Retardant Applications This interactive table lists various this compound functionalized flame retardants and their synthetic precursors.

| Flame Retardant Compound | Key Reactants | Type | Application | Reference |

|---|---|---|---|---|

| Diethyl allylphosphonate | Triethyl phosphite, Allyl chloride | Reactive | Unsaturated resins, Polyolefins | |

| This compound acrylamide phosphonate | Diethyl chlorophosphate, Acrylamide | Intumescent | Not specified | |

| Diethyl bromoethylphosphonate | Triethyl phosphite, 1,2-dibromoethane | Additive/Intermediate | Various polymers | |

| Poly(urethane-co-ester) (PMMD) | Diethyl allylphosphonate, PEG, Methacrylate, Methyl methacrylate | Reactive | Acrylonitrile butadiene styrene (ABS) |

Reaction Condition Optimization and Yield Enhancement

In the synthesis of this compound acrylamide phosphonate from acrylamide and diethyl chlorophosphate, catalysts and acid-binding agents play a pivotal role in achieving high yields. researchgate.net The reaction liberates hydrochloric acid (HCl), which must be neutralized by an acid-binding agent to drive the reaction forward and prevent unwanted side reactions. nih.gov

Triethylamine is commonly employed as an effective acid-binding agent in such syntheses. researchgate.netnih.gov Research has shown that the yield of this compound acrylamide phosphonate reaches 75% when the molar ratio between the acid-binding agent, triethylamine, and the reactant, acrylamide, is 1:1. researchgate.net

In addition to an acid scavenger, a catalyst can be used to enhance the reaction rate and efficiency. For the synthesis of this compound acrylamide phosphonate, copper(I) chloride (CuCl) has been identified as an effective catalyst. researchgate.net Optimal results, contributing to the 75% yield, were obtained when the mass fraction of the CuCl catalyst was 1% relative to the amount of acrylamide used. researchgate.net

The combined use of an appropriate catalyst and an acid-binding agent in optimized ratios is thus crucial for the efficient synthesis of this compound acrylamide phosphonates.

Table 1: Optimized Conditions for this compound Acrylamide Phosphonate Synthesis. researchgate.net

| Parameter | Component | Optimal Ratio/Concentration | Resulting Yield |

| Acid-Binding Agent | Triethylamine | 1:1 molar ratio with Acrylamide | 75% |

| Catalyst | Copper(I) Chloride (CuCl) | 1% mass fraction of Acrylamide | 75% |

In the rearrangement induced by n-butyllithium, tetrahydrofuran (B95107) (THF) has been proven to be the most effective solvent compared to diethyl ether (Et2O) and toluene (B28343). scispace.com When the reaction is conducted at low temperatures, such as -78 °C, the yield is significantly higher in THF. scispace.com For instance, using THF as a solvent at this temperature resulted in a 41% yield, whereas toluene and Et2O produced yields of only 15% and 10%, respectively. scispace.com This suggests that the polarity of THF facilitates the orthometallation step required for the rearrangement. scispace.com The reaction is typically initiated at a very low temperature (-78 °C or -80 °C) before being allowed to warm slowly. scispace.com

Similarly, in the thionation of O,O'-diethyl methylphosphonate using Lawesson's reagent, both solvent and temperature profoundly impact the reaction yield. scielo.br Aromatic solvents generally show better performance than other types. scielo.br Studies comparing toluene, xylene, and benzonitrile (B105546) at various temperatures and durations show that higher temperatures generally lead to higher yields, although prolonged reaction times can also be effective. scielo.br For example, a reaction in toluene for 24 hours at 100 °C gave a 21% yield, which increased to 31% when the temperature was raised to 120 °C for just one hour. scielo.br The highest yields in this system were achieved at 150 °C. scielo.br For temperatures below 90 °C, yields were not satisfactory. scielo.br

Table 2: Effect of Solvent on the Yield of this compound Phenylthiophosphonate Synthesis at -78 °C. scispace.com

| Entry | Solvent | Base | Yield (%) |

| 1 | Toluene | n-BuLi | 15 |

| 2 | Et₂O | n-BuLi | 10 |

| 3 | THF | n-BuLi | 41 |

Table 3: Effect of Temperature and Duration on Thiophosphonate Synthesis Yield in Toluene. scielo.br

| Experiment | Temperature (°C) | Duration (h) | Yield (%) |

| TOL 1 | 75 | 24 | 11 |

| TOL 2 | 100 | 24 | 21 |

| TOL 3 | 120 | 1 | 31 |

| TOL 4 | 150 | 1 | 29 |

Environmental Dynamics and Degradation Pathways of O,o Diethyl Compounds

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary pathway for the degradation of O,O-diethyl compounds in aqueous environments. This chemical process involves the cleavage of ester bonds, significantly influenced by environmental factors such as pH.

The rate of hydrolysis of this compound compounds is markedly dependent on the pH of the surrounding medium. Generally, the hydrolysis of organophosphorus pesticides is significantly faster under alkaline conditions compared to neutral or acidic conditions. geoscienceworld.org For instance, studies on parathion (this compound-O-p-nitrophenylthiophosphate) have shown that its decomposition in seawater is influenced by pH, with chemical hydrolysis being a key degradation route. researchgate.net The reaction is often bimolecular, with the rate being dependent on the concentration of both the compound and the hydroxide ion. researchgate.net

The kinetics of parathion decomposition into p-nitrophenolate and O,O-diethylthiophosphate (DETP) in high-pH aqueous solutions follow pseudo-first-order rate constants, which increase with rising pH. researchgate.net Similarly, the hydrolysis of phorate, another this compound compound, occurs rapidly in natural water systems (pH 5-9). acs.org While specific hydrolysis constants are dependent on the exact molecular structure and environmental conditions, the general trend shows a significant acceleration of degradation in alkaline environments. researchgate.netacs.org

| Compound | Condition | Observed Rate / Finding | Reference |

|---|---|---|---|

| Parathion | Alkaline (0.002 N to 1 N NaOH) | Reaction is strictly bimolecular. | researchgate.net |

| Parathion | High-pH aqueous solutions | Rate constants increase with NaOD concentration. | researchgate.net |

| Phorate | pH 5.7 to 8.5 | Hydrolysis rates increase with temperature and pH. | acs.org |

| Paraoxon | Alkaline (0.1 M NaOH) | Rate constants accelerated in the presence of latex dispersions. | acs.org |

Hydrolytic degradation of this compound compounds leads to the formation of several key products and intermediates. The specific products depend on which ester bond (P-O or P-S) is cleaved.

For this compound compounds containing a leaving group attached to the phosphorus atom, such as paraoxon (diethyl 4-nitrophenyl phosphate), hydrolysis yields diethyl phosphate (B84403) and the corresponding leaving group (e.g., p-nitrophenoxide ion). acs.org In the case of thiophosphates like parathion, hydrolysis primarily results in this compound phosphorothioate. researchgate.netnih.gov

Further hydrolysis can break down these initial products. For example, this compound dithiophosphate (B1263838) was identified as the dominant phosphorus-containing product from the hydrolysis of phorate. acs.org This intermediate appears relatively stable under certain conditions, but can eventually hydrolyze further to this compound phosphorothionate. acs.org The metabolism of many organophosphorus pesticides in organisms also produces common metabolites like this compound phosphate (DEP) and this compound thiophosphate (DETP). nih.govnih.gov

Common hydrolytic products include:

This compound Phosphate (DEP): A common metabolite formed from the hydrolysis of the corresponding oxygen analogs (oxons) of organophosphorus pesticides. acs.orgnih.gov

This compound Thiophosphate (DETP): A frequent metabolite resulting from the hydrolysis of organothiophosphate pesticides. nih.govnih.gov

This compound Dithiophosphate: An intermediate identified in the degradation of compounds like phorate. acs.org

Oxygen Analogs (Oxons): While primarily formed through oxidation, these oxons are then subject to hydrolysis. epa.gov

Oxidative Transformations

Oxidation is another critical pathway in the degradation and metabolic transformation of this compound compounds, particularly those containing sulfur atoms. These reactions are often mediated by biological systems.

For this compound compounds that are sulfides, oxidation readily occurs at the sulfur atom. The initial oxidation of a sulfide produces a sulfoxide. libretexts.org This transformation can be achieved in laboratory settings using oxidizing agents like hydrogen peroxide or sodium metaperiodate. britannica.com With more vigorous oxidation, the sulfoxide can be further oxidized to form a sulfone. libretexts.orgbritannica.com This sequential oxidation (sulfide → sulfoxide → sulfone) is a key transformation pathway. For example, the organophosphate pesticide phorate can be oxidized to phorate sulfoxide and phorate sulfone through both abiotic and biotic processes. acs.org

In biological systems, the oxidative metabolism of this compound compounds is primarily carried out by the cytochrome P450 (CYP) enzyme system, which is crucial for Phase I metabolism of xenobiotics. mdpi.comresearchgate.netmdpi.com A key reaction catalyzed by CYP enzymes is the oxidative desulfuration of organothiophosphates (compounds with a P=S bond, known as thions). neptjournal.com

This process converts the thion into its corresponding oxygen analog, or oxon (which has a P=O bond). epa.govneptjournal.com This transformation is often considered a bioactivation step, as the resulting oxons are typically much more potent inhibitors of acetylcholinesterase than the parent thion compounds. epa.govnih.gov For example, the toxicity of parathion is dependent on its CYP-mediated conversion to paraoxon. nih.gov Enzymes such as CYP1A2, CYP2B6, and CYP3A4 are known to be important in metabolizing parathion. nih.gov Besides desulfuration, CYP enzymes can also catalyze other oxidative reactions, including the removal of side chains (dealkylation). mdpi.comresearchgate.net

Photolytic Transformations

Photolysis, or degradation by light, is another significant environmental pathway for the breakdown of this compound compounds, particularly in surface waters and on plant surfaces. geoscienceworld.orgfrontiersin.org The degradation can occur through two primary mechanisms: direct and indirect photolysis.

Direct photolysis occurs when the chemical compound itself absorbs light energy, leading to the cleavage of chemical bonds. frontiersin.org

Indirect photolysis involves other substances in the environment, such as dissolved organic matter, which absorb light and produce reactive oxygen species (like hydroxyl radicals or singlet oxygen) that then react with and degrade the compound. nih.gov

Sunlight and UV-Light Induced Degradation Pathways

This compound compounds, particularly organophosphate pesticides, are susceptible to degradation upon exposure to sunlight and artificial UV radiation. This process, known as photolysis or photodegradation, is a key mechanism for their transformation in aquatic and terrestrial environments. The rate and extent of photodegradation are influenced by several factors, including the intensity of the light source, the pH of the medium, and the presence of photosensitizing agents like humic acids in natural waters.

For instance, the photodegradation of parathion (this compound O-4-nitrophenyl phosphorothioate) occurs in the presence of sunlight and is accelerated by UV light. cdc.gov This transformation is largely a vapor-phase phenomenon and can be catalyzed by ozone in the atmosphere. cdc.gov Similarly, chlorpyrifos, another widely used this compound organophosphate, is broken down by UV light when bound to soil particles. orst.edu The half-life of these compounds due to photolysis can vary significantly depending on the environmental matrix. For example, the photodegradation half-life of parathion has been measured to be between 15.6 and 21.3 days in various soil types and between 17.8 and 23.7 days in different types of water. cdc.gov For chlorpyrifos, the aqueous photolysis half-life is estimated to be around 30 days. epa.gov

The primary photochemical reactions involved in the degradation of this compound phosphorothioates include oxidation and hydrolysis. researchgate.net A key transformation is the oxidative desulfonation, where the thiono group (P=S) is converted to the more toxic oxon analogue (P=O). epa.gov This conversion happens readily in the environment under the influence of oxygen and light. nih.gov

Characterization of Photodegradation Products

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify these degradation products. researchgate.net For this compound phosphorothioates like parathion and chlorpyrifos, a primary and significant photodegradation product is their respective oxon form (e.g., paraoxon from parathion). cdc.govnih.gov

Further degradation leads to the cleavage of the phosphate ester bond, resulting in the formation of phenols and alkyl phosphates. In the case of parathion, major byproducts include paraoxon and p-nitrophenol. cdc.govresearchgate.net Smaller amounts of aminoparathion and O,O,O-triethyl phosphorothioate have also been observed. cdc.govnih.gov For chlorpyrifos, the main degradation products are chlorpyrifos-oxon and 3,5,6-trichloro-2-pyridinol (TCP). epa.govnih.gov TCP is noted to be more water-soluble and mobile in soil than the original chlorpyrifos molecule. orst.edu this compound thiophosphate (DETP) has also been identified as a major degradation product of chlorpyrifos. researchgate.net

The following table summarizes the major photodegradation products identified for selected this compound compounds.

| This compound Compound | Major Photodegradation Products |

| Parathion | Paraoxon, p-Nitrophenol, O,O,O-Triethyl phosphorothioate |

| Chlorpyrifos | Chlorpyrifos-oxon, 3,5,6-trichloro-2-pyridinol (TCP), this compound thiophosphate (DETP) |

| Dialifor | Dialifor oxygen-analog, Phthalamide, Phthalamic acid, Phosphorothioate derivatives |

Microbial Biotransformation and Bioremediation

Microorganisms play a vital role in the detoxification and removal of this compound compounds from the environment. These biological processes are considered cost-effective and environmentally sound alternatives to conventional chemical and physical remediation methods. agriculturejournal.org

Metabolic Pathways Involved in Organophosphorus Degradation

The microbial degradation of this compound organophosphates is primarily an enzymatic process. The initial and most critical step in the detoxification pathway is the hydrolysis of the phosphorus ester bonds (P-O, P-F, P-CN, or P-S). mbl.or.krnih.gov This reaction is catalyzed by a class of enzymes known as phosphotriesterases (PTEs), also referred to as organophosphate hydrolases (OPH). mbl.or.krnih.gov These enzymes break down the toxic organophosphate triesters into less harmful dialkyl phosphates and an alcohol. mdpi.com

The gene encoding for organophosphate hydrolase, the opd (organophosphate-degrading) gene, has been identified in a wide range of bacteria from different geographical locations. oup.com Enzymes like OpdA, found in Agrobacterium radiobacter, can hydrolyze a broad spectrum of organophosphate pesticides. nih.govmdpi.com The hydrolysis makes the compounds more susceptible to further microbial breakdown. mbl.or.kr Following the initial hydrolysis, the resulting metabolites, such as diethyl thiophosphate (DETP) and the aromatic leaving group (e.g., TCP from chlorpyrifos), can be utilized by some microorganisms as a source of carbon, phosphorus, or energy, leading to their complete mineralization. nih.govnih.gov

Isolation and Characterization of this compound Compound-Degrading Microorganisms

Numerous microorganisms capable of degrading this compound compounds have been isolated from contaminated soils and water. These microbes have adapted to utilize these synthetic compounds as a nutrient source. The isolation process typically involves enrichment culture techniques, where soil or water samples from pesticide-contaminated sites are cultured in a medium containing the target this compound compound as the sole carbon or phosphorus source. fao.org

A variety of bacterial genera have been identified with the ability to degrade common this compound pesticides like chlorpyrifos and diazinon. These include Pseudomonas, Bacillus, Staphylococcus, Alcaligenes, Enterobacter, Serratia, and Sphingobium. agriculturejournal.orgfrontiersin.orgkoreascience.krfrontiersin.org For instance, Enterobacter strain B-14 was isolated from an Australian soil and demonstrated the ability to degrade chlorpyrifos into DETP and TCP, utilizing DETP as its sole carbon source. nih.gov Similarly, Serratia marcescens strain DI101 has been shown to completely degrade diazinon. koreascience.kr Fungal species, such as Aspergillus niger, also possess the capability to degrade diazinon. frontiersin.org

Characterization of these isolated microbes involves a combination of morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing, to determine their taxonomic identity and assess their degradation potential under various environmental conditions like pH and temperature. agriculturejournal.orgfao.org

The table below lists some of the microorganisms that have been isolated and characterized for their ability to degrade specific this compound compounds.

| This compound Compound | Degrading Microorganism(s) |

| Chlorpyrifos | Enterobacter sp. B-14, Pseudomonas sp., Bacillus sp., Acinetobacter baumannii |

| Diazinon | Serratia marcescens DI101, Sphingobium sp. DI-6, Ralstonia sp. DI-3, Aspergillus niger |

| Sodium this compound dithiophosphate | Aeromonas sp., Pseudomonas sp., Flavobacterium sp., Bacillus sp. |

Bioremediation Techniques for Contaminated Environments

Bioremediation harnesses the metabolic potential of microorganisms to clean up contaminated environments. oup.com For sites contaminated with this compound compounds, bioremediation offers an effective and sustainable solution. frontiersin.org The primary strategies employed are bioaugmentation and biostimulation.

Bioaugmentation involves the introduction of specific, pre-selected microorganisms with a high degradation capacity for the target pollutant into the contaminated site. oup.com For example, the inoculation of soil contaminated with diazinon with the bacterium Serratia marcescens DI101 resulted in a significantly faster degradation rate compared to non-inoculated soil. koreascience.kr This approach is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities.

Biostimulation , on the other hand, involves modifying the environment to stimulate the activity of the native microorganisms capable of degrading the contaminant. This is often achieved by adding nutrients, such as carbon and nitrogen sources, or by optimizing conditions like pH and aeration. Studies have shown that the addition of glucose can sometimes enhance the degradation rate of diazinon by certain bacterial strains. researchgate.net

Enzymatic bioremediation, using isolated and immobilized enzymes like OPH, is another advanced technique. mbl.or.kr This cell-free approach can be highly efficient and specific for the detoxification of organophosphates. nih.gov Immobilized OpdA, for instance, has been effectively used to remove methyl parathion from solutions. mbl.or.kr These bioremediation techniques provide promising and environmentally friendly methods for the detoxification of environments polluted with this compound compounds.

Environmental Occurrence and Residue Persistence

The widespread use of this compound compounds in agriculture leads to their presence as residues in various environmental compartments, including soil, water, and agricultural produce. nih.gov Their persistence in these environments is a key factor in determining their potential for long-term ecological impact.

Organophosphate pesticides like those containing the this compound moiety are generally less persistent in the environment compared to organochlorine pesticides. orst.edu However, their breakdown rates can vary widely depending on a multitude of factors. In soil, the persistence of a compound like chlorpyrifos is influenced by soil type, pH, temperature, and microbial activity. orst.eduresearchgate.net The half-life of chlorpyrifos in soil can range from 19 to 297 days, indicating that under certain conditions, it can be very persistent. epa.gov It tends to be less persistent in soils with a higher pH. orst.edu Diazinon's half-life in soil is reported to be around 40 days. mbl.or.kr

In aquatic environments, hydrolysis and photolysis are the main degradation pathways. Chlorpyrifos binds strongly to soil and is not easily leached into water; its presence in runoff is often associated with eroded soil particles. orst.edu The toxicity from chlorpyrifos in runoff water and soil has been shown to persist for periods ranging from 13 to over 140 days, depending on the timing of application during the growing season. nih.gov

The following table provides a summary of the persistence (half-life) of selected this compound compounds in different environmental matrices.

| This compound Compound | Environmental Matrix | Persistence (Half-life) |

| Chlorpyrifos | Aerobic Soil | 19 - 297 days |

| Chlorpyrifos | Anaerobic Soil | 78 - 171 days |

| Chlorpyrifos | Aquatic (aerobic) | ~30 days |

| Chlorpyrifos | Cucumber Leaves | 2.48 - 4.59 days |

| Parathion | Soil | 15.6 - 21.3 days |

| Parathion | Water (various) | 17.8 - 23.7 days |

| Parathion | Leaf Surfaces | 88 hours |

| Diazinon | Soil | ~40 days |

Detection in Soil, Water, and Food Samples

The presence of this compound compounds and their metabolites in the environment is a key indicator of their persistence and potential for exposure. Numerous studies have been conducted to quantify their residues in soil, water, and various food commodities.

Soil and Sediment: this compound compounds are frequently detected in agricultural soils and the sediments of nearby water bodies. For instance, a study in a Nigerian farm settlement found several organophosphate compounds, including this compound compounds like chlorpyrifos and prothiofos, in soil and sediment samples. The concentrations of prothiofos in soil ranged from 3.38 to 9.89 mg/kg, while in sediment, the range was 3.70 to 19.5 mg/kg eaht.org. Another this compound compound, diazinon, has been shown to have a soil half-life ranging from 21 to 103 days, depending on the soil type orst.edu. In rice fields, diazinon concentrations in soil were high in June (55 ng/ml) and decreased to low levels by September (2 ng/ml) nih.gov.

Water: Due to their moderate mobility, this compound compounds can leach from soil into groundwater and contaminate surface waters through runoff. Diazinon, for example, is moderately mobile in soils with low organic matter content and has been detected in groundwater orst.educdc.gov. Prior to the phase-out of its urban uses in 2004, diazinon was the most frequently detected insecticide in U.S. surface waters orst.edu. Since then, its concentrations have declined significantly orst.edu. A study on a farm settlement reported prothiofos concentrations in water ranging from 0.16 to 6.11 mg/L eaht.org. Another study of an Afrotropical stream flowing through farmlands found organophosphate pesticide residues in the range of 0.01 to 0.52 μg/L nih.gov.

Food Samples: Residues of this compound compounds have been identified in various food commodities. The United States Department of Agriculture's (USDA) Pesticide Data Program (PDP) in 2006 reported that out of 8102 food samples tested for diazinon, residues were found in 49 samples (0.6%) in the range of 0.003-0.140 ppm, which were below the tolerance limits orst.edu. Chlorpyrifos, another widely used this compound pesticide, has been detected on a variety of crops, including apples, oranges, and wheat earthjustice.org. A 2024 study in Bangladesh found chlorpyrifos residue in 44% of cauliflower samples, 68% of cabbage samples, and 80% of eggplant samples, with a significant portion of these exceeding the maximum residue level (MRL) nih.gov. A meta-analysis of organophosphorus pesticide contamination in fresh fruits and vegetables identified chlorpyrifos and diazinon as among the ten most commonly detected types nih.gov.

Table 1: Detection of this compound Compounds in Environmental and Food Samples

Leaching Potential from Soil

The leaching potential of this compound compounds is a critical factor in determining their likelihood of contaminating groundwater. This potential is largely governed by the compound's tendency to adsorb to soil particles versus remaining dissolved in the soil water. A key parameter used to quantify this is the soil organic carbon-water partitioning coefficient (Koc) geoscienceworld.org. A smaller Koc value indicates weaker sorption to soil and thus a higher potential for leaching geoscienceworld.org.

The mobility of a pesticide in soil is inversely related to its adsorption. This compound compounds exhibit a range of leaching potentials depending on their specific chemical structure and the properties of the soil, such as organic matter content and texture.

Diazinon: This compound is considered moderately mobile in many soil types, particularly those with an organic matter content of less than 3% cdc.gov. In a study of 25 different soils, diazinon was found to be slightly mobile in 80% of them cdc.govcdc.gov. It tends to leach more from light-textured soils with low organic matter orst.educdc.gov. The presence of organic solvents can increase its mobility and the potential for groundwater contamination cdc.gov.

Parathion: Parathion generally has a low mobility in soil due to its high adsorption to soil particles, which is positively correlated with the organic matter content nih.gov. Its log Koc values have been reported to range from 2.50 to 4.20, indicating strong sorption nih.gov. In one study, the fraction of parathion leached from a soil column was only 1.24% for an organic soil and 4.36% for sand after successive water applications nih.gov. Consequently, leaching of parathion into groundwater is expected to be minimal under normal agricultural use nih.gov.

Chlorpyrifos: This insecticide sticks tightly to soil particles and does not mix well with water, which limits its leaching potential. It is generally considered to have low mobility in soil.

Table 2: Leaching Potential of Selected this compound Compounds

Theoretical and Computational Chemistry of O,o Diethyl Compounds

Spectroscopic Property Prediction and Simulation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental peaks, understand how molecular structure relates to spectral features, and identify unknown compounds. rsc.org

For O,O-diethyl compounds, quantum chemical calculations can predict various types of spectra:

Vibrational Spectra (IR and Raman): DFT calculations are widely used to compute harmonic vibrational frequencies. rsc.org These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies and intensities can be compared directly with experimental IR and Raman spectra to confirm molecular structure and assign vibrational modes. For example, calculations on a Ni(II) this compound-dithiophosphate complex using the B3LYP functional showed good agreement with experimental IR and Raman data. rsc.org

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of NMR chemical shifts and coupling constants is another important application. rsc.org These calculations are sensitive to the electronic environment around each nucleus. While generally less accurate than vibrational spectra predictions, they are essential tools for structure elucidation. rsc.org

Electronic Spectra (UV-Visible): Simulating UV-Vis spectra requires calculating the energies of electronic excited states. Time-dependent DFT (TD-DFT) is the most common method for this purpose in larger molecules. rsc.org These calculations can predict the wavelengths of maximum absorption (λmax) and help assign electronic transitions, such as n→π* or π→π* transitions.

The accuracy of these predictions is enhanced by including environmental effects, such as solvation, which can be modeled using implicit or explicit solvent models. rsc.org

Mechanistic Insights and Reaction Kinetics

Understanding the detailed mechanism and kinetics of chemical reactions is crucial for controlling chemical processes and predicting the fate of compounds in various environments. Computational chemistry offers a powerful approach to map out reaction pathways and calculate reaction rates. fiveable.menih.gov

For this compound compounds, which include many pesticides and nerve agent simulants, computational studies provide key mechanistic insights into their reactions, such as hydrolysis and inhibition of enzymes like acetylcholinesterase (AChE). nih.govresearchgate.net These studies typically involve:

Mapping Potential Energy Surfaces (PES): Calculations are used to locate and characterize stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov

Transition State Theory (TST): Once a transition state is identified, Transition State Theory can be used to calculate the rate constant (k) of a reaction. dtic.mil This requires calculating the activation energy (the energy difference between the transition state and the reactants) and vibrational frequencies to determine partition functions. fiveable.me

Reaction Pathway Analysis: By following the Intrinsic Reaction Coordinate (IRC) from a transition state, chemists can confirm that it connects the desired reactants and products, thus validating the proposed reaction pathway. nih.gov

A molecular modeling study on organophosphorus compounds, for instance, used quantum chemical enthalpy calculations to assess metabolic, phosphorylation, and aging reactions related to AChE inhibition. nih.gov Such computational approaches can model the formation of covalent bonds between the phosphorus atom and a serine residue in the enzyme's active site, providing a detailed picture of the inhibition mechanism. researchgate.net These models correlate well with experimental toxicity data and offer valuable insights that are difficult to obtain through experimental means alone. nih.gov

Computational Studies on Solvolysis Mechanisms

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in unraveling the solvolysis mechanisms of this compound organophosphorus compounds. The solvolysis of these esters, such as this compound p-nitrophenyl thiophosphate (Parathion), is a critical process in their environmental degradation and detoxification.

Theoretical investigations into the solvolysis of compounds like Parathion with various nucleophiles have elucidated the reaction pathways. Generally, the solvolysis of organophosphorus compounds is considered to proceed via an addition-elimination pathway involving a trigonal bipyramidal (TBP) intermediate at the phosphorus center researchgate.netresearchgate.net. However, computational models have shown that the mechanism can be influenced by the nature of the nucleophile and the solvent.

Some computational studies on related organophosphorus esters have suggested that the hydrolysis can also proceed through a concerted mechanism, challenging the long-held two-step addition-elimination model researchgate.net. The specific mechanism, whether concerted or stepwise, is highly dependent on the substituents on the phosphorus atom, the leaving group, and the reaction conditions.

Table 1: Computational Insights into Solvolysis Mechanisms of this compound Phosphates

| Compound Studied | Computational Method | Key Findings |

|---|---|---|

| This compound p-nitrophenyl thiophosphate (Parathion) | Density Functional Theory (DFT) | Solvolysis proceeds via an addition-elimination mechanism with a trigonal bipyramidal intermediate. The reaction is significantly influenced by the solvent. researchgate.net |

Kinetics of Hydrogen Abstraction Reactions

The kinetics of hydrogen abstraction reactions involving this compound compounds are fundamental to understanding their atmospheric chemistry and combustion processes. Computational methods are employed to calculate the rate constants and activation energies for these reactions, providing data that can be difficult to obtain experimentally.

Studies on the reactions of hydroxyl radicals (•OH) with this compound methylphosphonate (B1257008) (DEMP) have shown that the primary reaction pathway is hydrogen abstraction from the ethyl groups, leading to the formation of carbon-centered radicals. The rate constants for these reactions have been determined computationally and are crucial for modeling the atmospheric lifetime of these compounds acs.org.

The general principles of hydrogen abstraction kinetics from organosulfur compounds, which can be analogous to this compound thiophosphates, have been modeled using group additivity methods. These models predict Arrhenius parameters for the abstraction of α-hydrogen atoms by various radicals. Such computational approaches allow for the estimation of rate coefficients over a wide range of temperatures rsc.org.

Table 2: Calculated Rate Constants for Hydrogen Abstraction from this compound Compounds

| Reactant | Radical | Rate Constant (M⁻¹ s⁻¹) | Computational Approach |

|---|

Note: The presented rate constant for DEMP is experimentally determined but supported by computational mechanistic studies. acs.org

Nucleophilic Attack Mechanisms and Meisenheimer Complex Formation

The mechanism of nucleophilic attack on this compound compounds, particularly those with an activated aromatic ring, often involves the formation of a stable intermediate known as a Meisenheimer complex. This is a key feature of nucleophilic aromatic substitution (SNAr) reactions.

A study on the reactivity of this compound 2,4-dinitrophenyl phosphate (B84403) and its thionophosphate analog with various low molecular weight thiols demonstrated that the nucleophilic attack occurs exclusively at the aromatic ring. The kinetic data from this study support a mechanism involving the formation of a Meisenheimer complex, followed by a proton transfer to the reaction medium rsc.org.

The generally accepted mechanism for SNAr reactions involves the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic σ-adduct, the Meisenheimer complex. This is followed by the departure of the leaving group to restore aromaticity nih.govlibretexts.org. Computational studies can model the potential energy surface of these reactions, confirming the stability of the Meisenheimer complex as a true intermediate.

Table 3: Mechanistic Steps in Nucleophilic Attack on Activated this compound Aryl Phosphates

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Nucleophilic attack on the aromatic ring | Formation of a negatively charged Meisenheimer complex rsc.orglibretexts.org |

Ligand Field Density Functional Theory (LFDFT) for f-Element Complexes

Ligand Field Density Functional Theory (LFDFT) is a powerful computational method that combines the principles of ligand field theory and density functional theory to describe the electronic structure and spectroscopic properties of transition metal and f-element complexes scm.comresearchgate.net. This approach is particularly useful for understanding the bonding and electronic transitions in f-element complexes with this compound dithiophosphate (B1263838) ligands.

This compound dithiophosphate acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms. In the context of f-element complexes, LFDFT can be used to calculate and rationalize their optical and magnetic properties, which arise from electronic transitions within the f-orbital manifold and f-d transitions rsc.org.

The LFDFT method allows for the non-empirical calculation of ligand field parameters, Slater-Condon parameters, and spin-orbit coupling constants from the electronic structure of the complex. These parameters can then be used to construct an effective Hamiltonian to model the electronic states and predict spectroscopic features rsc.org. This provides a detailed understanding of the metal-ligand interactions and the influence of the this compound dithiophosphate ligand on the electronic properties of the f-element center.

Molecular Dynamics Simulations

While not explicitly detailed in the provided search results for this compound compounds, molecular dynamics (MD) simulations are a crucial computational tool implicitly considered within the broader computational studies of complex interactions. MD simulations can be used to model the dynamic behavior of this compound compounds in solution, their interactions with biological macromolecules, and their transport properties in various media. For instance, MD simulations could be employed to study the solvation of this compound phosphates and the dynamics of their interaction with nucleophiles in the context of solvolysis reactions.

Principal Component Analysis (PCA) for Understanding Synthesis Parameters

Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of high-dimensional data sets. In the context of chemical synthesis, PCA can be a valuable tool for understanding the relationships between various synthesis parameters (e.g., temperature, reaction time, catalyst concentration, reactant ratios) and the resulting product yield and purity.

While specific applications of PCA to the synthesis of this compound compounds were not found in the provided search results, the methodology is broadly applicable. For the synthesis of this compound dithiophosphates, for example, which can be prepared by reacting phosphorus pentasulfide with ethanol (B145695), various parameters can influence the outcome of the reaction. By systematically varying these parameters and analyzing the results using PCA, one could identify the principal components that account for the most variance in the product characteristics. This would allow for the optimization of the synthesis process by focusing on the most influential parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.